![molecular formula C13H10O3 B14176875 4-Allyloxy-[1,2]naphthoquinone CAS No. 42164-68-1](/img/structure/B14176875.png)
4-Allyloxy-[1,2]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyloxy-[1,2]naphthoquinone is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and chemical reactivity Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring, making them highly reactive and versatile in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-[1,2]naphthoquinone typically involves the alkylation of 1,2-naphthoquinone with allyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Allyloxy-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Allyloxy-[1,2]naphthoquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive quinone structure.
Wirkmechanismus
The mechanism of action of 4-Allyloxy-[1,2]naphthoquinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. Additionally, the compound can interact with various cellular targets, including enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthoquinone: A parent compound with similar quinone structure but without the allyloxy group.
Juglone (5-Hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Another naturally occurring naphthoquinone with a hydroxyl group.
Comparison: 4-Allyloxy-[1,2]naphthoquinone is unique due to the presence of the allyloxy group, which enhances its reactivity and potential applications. Compared to 1,4-naphthoquinone, it offers additional sites for chemical modification, making it a versatile compound for various synthetic and research applications. The presence of the allyloxy group also imparts different biological activities compared to juglone and lawsone, making it a valuable compound for exploring new therapeutic avenues.
Eigenschaften
CAS-Nummer |
42164-68-1 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-prop-2-enoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O3/c1-2-7-16-12-8-11(14)13(15)10-6-4-3-5-9(10)12/h2-6,8H,1,7H2 |
InChI-Schlüssel |
ZNCUVIUEUCWBPS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=O)C(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
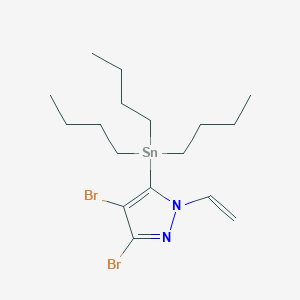
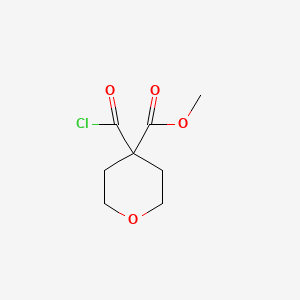

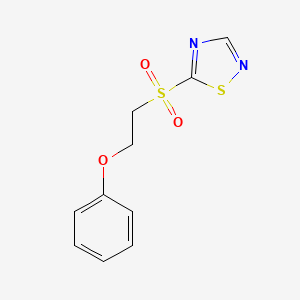
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
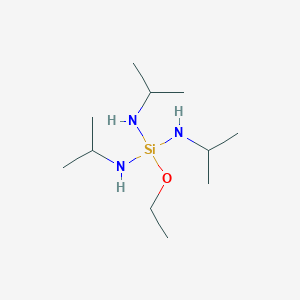

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)
![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)
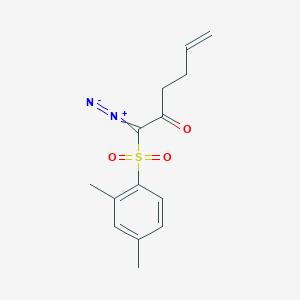
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
